molecular formula C6H6N2O2 B1357641 4-Methylpyridazine-3-carboxylic acid CAS No. 25247-28-3

4-Methylpyridazine-3-carboxylic acid

Cat. No. B1357641
CAS RN: 25247-28-3
M. Wt: 138.12 g/mol
InChI Key: PSDAFTJUUSZDOB-UHFFFAOYSA-N
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Description

“4-Methylpyridazine-3-carboxylic acid” is a chemical compound with the linear formula C7H7NO2 . It is also known as "4-Methylnicotinic acid" .


Synthesis Analysis

There are several methods for synthesizing pyridazines, including the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Other methods involve the use of copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of “4-Methylpyridazine-3-carboxylic acid” is characterized by the empirical formula C7H7NO2 . The InChI code for this compound is 1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

“4-Methylpyridazine-3-carboxylic acid” is a white to yellow solid . It has a molecular weight of 138.13 . The compound should be stored in a refrigerator .

Scientific Research Applications

Drug Discovery and Development

4-Methylpyridazine-3-carboxylic acid has properties that contribute to its use in molecular recognition, which is crucial in drug discovery. Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel make it valuable in developing new pharmaceuticals .

Anti-inflammatory Pharmaceuticals

Derivatives of 4-Methylpyridazine-3-carboxylic acid have been found to exhibit significant anti-inflammatory activity. This makes it a potential candidate for the development of new anti-inflammatory drugs .

Production of Chemicals and Materials

This compound serves as an important intermediate in manufacturing a wide range of chemicals and materials, including herbicides, pharmaceuticals, dyes, and other specialized chemicals .

Nanotechnology

Carboxylic acids like 4-Methylpyridazine-3-carboxylic acid assist in the surface modification of carbon nanotubes by ultrasonic radiation. This application is significant in producing polymer nanomaterials, which are essential in various nanotechnology applications .

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment when handling this compound .

properties

IUPAC Name

4-methylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDAFTJUUSZDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601726
Record name 4-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridazine-3-carboxylic acid

CAS RN

25247-28-3
Record name 4-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-methylpyridazine-3-carboxylate (240 mg, 1.4 mmol) in H2O/THF was added 7.5 N aq. NaOH (1.25 eq, 0.25 mL) and the mixture was stirred for 1 hour at 60° C. Concentrated HCl was added to pH 2 and subsequently the volatiles were removed in vacuo. The residue was first stirred with EtOAc and the solids were collected by filtration then stirred with THF and the solids were again collected by filtration. The solids were extracted with MeOH and removal of the volatiles afforded 4-methylpyridazine-3-carboxylic acid (328 mg) as a brown solid.
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240 mg
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0.25 mL
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